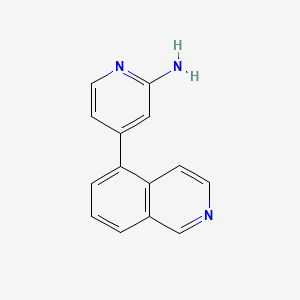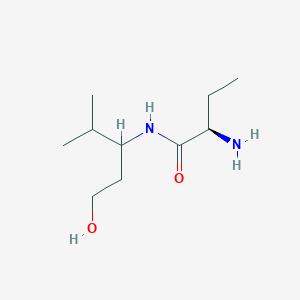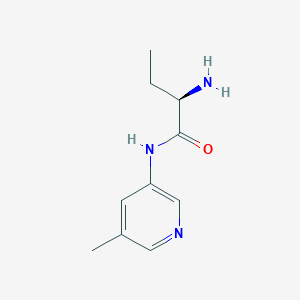![molecular formula C16H18N2O2 B6632479 (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B6632479.png)
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mechanism of Action
The mechanism of action of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and to activate certain receptors, which can lead to changes in cellular signaling.
Biochemical and Physiological Effects:
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis, which is a process of programmed cell death. It has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is its potential use in scientific research. The compound has been found to have various therapeutic properties and can be used to study the mechanisms of various diseases. However, one of the limitations of the compound is its low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of (3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. One of the directions is to study the compound's potential use in the treatment of various types of cancer. Another direction is to study the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, future studies can focus on optimizing the synthesis methods of the compound to obtain higher yields and better purity. Finally, more research can be done to understand the mechanism of action of the compound and to identify potential targets for therapeutic intervention.
Conclusion:
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a chemical compound that has potential therapeutic properties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Future studies can focus on optimizing the synthesis methods of the compound and identifying potential targets for therapeutic intervention.
Synthesis Methods
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been synthesized using various methods. One of the commonly used methods is the one-pot synthesis method, which involves the reaction of 2-aminoacetophenone, furfural, and ammonium acetate in the presence of a catalyst. Another method involves the reaction of 2-aminoacetophenone with furfural in the presence of a reducing agent and a catalyst. These methods have been optimized to obtain high yields of the compound.
Scientific Research Applications
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has been studied for its potential applications in scientific research. The compound has been found to exhibit antitumor properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress.
properties
IUPAC Name |
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-14(20-11)10-18-16(19)15-8-12-4-2-3-5-13(12)9-17-15/h2-7,15,17H,8-10H2,1H3,(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZZQPSYDKCNMW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CNC(=O)[C@@H]2CC3=CC=CC=C3CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N-[(5-methylfuran-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)

![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)



![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)
